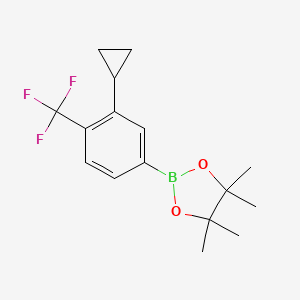![molecular formula C9H16O6 B13903263 methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)
methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is a complex organic compound with a unique structure It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate typically involves the formation of the dioxolane ring followed by the introduction of the hydroxymethyl group. One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the formation of the dioxolane ring and the subsequent introduction of the hydroxymethyl group. These systems offer advantages such as improved reaction control, scalability, and sustainability.
化学反応の分析
Types of Reactions
Methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving dioxolane rings.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding to enzymes and receptors. The hydroxymethyl group can undergo further chemical modifications, allowing the compound to act as a versatile intermediate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Ethyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
- Propyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
Uniqueness
Methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is unique due to its specific methyl ester group, which can influence its reactivity and interactions compared to its ethyl and propyl analogs. The presence of the dioxolane ring also imparts unique chemical and physical properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H16O6 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3/t5-,6-,7+/m0/s1 |
InChIキー |
GKSNEUMZNDKSTN-LYFYHCNISA-N |
異性体SMILES |
CC1(O[C@H]([C@@H](O1)[C@@H](C(=O)OC)O)CO)C |
正規SMILES |
CC1(OC(C(O1)C(C(=O)OC)O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13903221.png)
![3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13903222.png)
![(3R)-4-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13903223.png)


![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanone](/img/structure/B13903233.png)

![[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B13903255.png)
